![molecular formula C27H22N2O6 B2831364 2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 866588-63-8](/img/structure/B2831364.png)

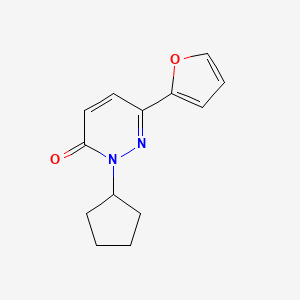

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

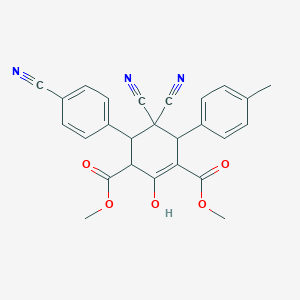

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide, also known as BOQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BOQA is a member of the quinoline family and has been shown to exhibit various biological activities.

Wissenschaftliche Forschungsanwendungen

Anion Coordination and Structural Orientation

Research on similar amide derivatives has highlighted their unique spatial orientations when coordinating with anions. For instance, certain amide derivatives exhibit tweezer-like geometries that facilitate the self-assembly of molecules through weak interactions, resulting in channel-like structures. This property is crucial for designing molecular structures with specific functions and can be applied to develop sensors or materials for separation processes (Kalita & Baruah, 2010).

Catalysis and Synthesis of Complex Molecules

Another area of application is in catalysis and the synthesis of complex molecules. For example, research into the preparation of pincer-functionalized catalysts for ketone reduction demonstrates the utility of certain benzoyl acetamide derivatives in facilitating chemical reactions. These catalysts are instrumental in the efficient synthesis of compounds, which can be pivotal in pharmaceutical manufacturing and material science (Facchetti et al., 2016).

Asymmetric Hydrogenation

Compounds related to 2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide have been used in the development of ligands for rhodium-catalyzed asymmetric hydrogenation. This process is vital for creating chiral pharmaceutical ingredients, demonstrating the compound's relevance in producing enantiomerically pure substances, which are essential for drug development (Imamoto et al., 2012).

Photocyclisation Reactions

Photocyclisation studies involving related quinoxaline derivatives have led to the formation of colored indolo[1,2-a]quinoxalines. This reaction is significant for the synthesis of novel organic compounds with potential applications in dye manufacturing and electronic devices like organic light-emitting diodes (OLEDs) (Atfah et al., 1990).

Multifunctional Aldose Reductase Inhibitors

Quinoxalin-2(1H)-one-based derivatives, closely related to the chemical structure of interest, have shown potent and selective effects on aldose reductase inhibition. This enzyme plays a role in diabetic complications, and its inhibition can help manage or treat diabetes-related disorders. Some derivatives also exhibit antioxidant activity, highlighting their potential as multifunctional agents for therapeutic applications (Qin et al., 2015).

Eigenschaften

IUPAC Name |

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-2-33-19-10-8-18(9-11-19)28-25(30)15-29-14-21(26(31)17-6-4-3-5-7-17)27(32)20-12-23-24(13-22(20)29)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYVSGJGZXMKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2831281.png)

![3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate](/img/structure/B2831282.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2831285.png)

![8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2831286.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2831288.png)

![6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2831289.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2831290.png)